Oxazine-170

Description

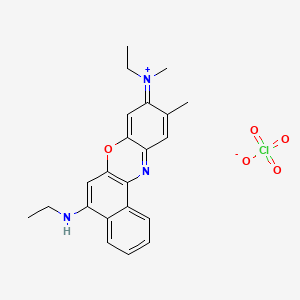

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H24ClN3O5 |

|---|---|

Molecular Weight |

445.9 g/mol |

IUPAC Name |

ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]-methylazanium;perchlorate |

InChI |

InChI=1S/C22H23N3O.ClHO4/c1-5-23-17-12-21-22(16-10-8-7-9-15(16)17)24-18-11-14(3)19(25(4)6-2)13-20(18)26-21;2-1(3,4)5/h7-13H,5-6H2,1-4H3;(H,2,3,4,5) |

InChI Key |

RFVPBBHUVRZMAT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[N+](C)CC)C=C4O2)C.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Oxazine-170: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170, also known as Oxazine (B8389632) 720, is a cationic fluorescent dye belonging to the phenoxazine (B87303) class. It is a valuable tool in various scientific disciplines due to its strong absorption in the red region of the visible spectrum and its intense fluorescence emission in the deep-red to near-infrared (NIR) region. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Oxazine-170, with a focus on its utility in research and development.

Chemical Structure and Identification

The chemical structure of the Oxazine-170 cation is characterized by a benzo[a]phenoxazinium core with ethylamino substituents. It is typically available as a perchlorate (B79767) salt.

Diagram of the Chemical Structure of Oxazine-170 Cation

Caption: 2D structure of the Oxazine-170 cation.

Table 1: Chemical Identifiers for Oxazine-170 Perchlorate

| Identifier | Value | Reference(s) |

| CAS Number | 62669-60-7 | [1][2] |

| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [2] |

| Molecular Weight | 431.87 g/mol | [1][2] |

| IUPAC Name (cation) | ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]-methylazanium | [3] |

| Synonyms | Oxazine 720, Oxazine 170 perchlorate | [4] |

| SMILES | CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C.[O-]Cl(=O)(=O)=O | [1] |

| InChI Key | YCGJPLISNURWCC-YFZNFVDXSA-N | [2] |

Physicochemical and Spectroscopic Properties

Oxazine-170 exhibits favorable photophysical properties that make it a robust fluorescent probe. A summary of its key properties is presented in the tables below.

Table 2: Physicochemical Properties of Oxazine-170 Perchlorate

| Property | Value | Reference(s) |

| Physical Form | Powder | [2] |

| Melting Point | 260 °C (decomposes) | [2] |

| Solubility | Soluble in methanol, ethanol, and chloroform. | [2][4][5] |

Table 3: Spectroscopic Properties of Oxazine-170

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) | 613 nm | Methanol | [4] |

| 624 nm | [2] | ||

| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ | at 613 nm in Methanol | [4] |

| Emission Maximum (λem) | ~645 nm | [6] | |

| Fluorescence Quantum Yield (Φ) | 0.63 | Methanol | [4] |

| ~0.5 | Ethanol | ||

| Excitation Spectrum Range | 300 - 550 nm | [6] |

Synthesis

-

Nitrosation: A 3-aminophenol (B1664112) derivative is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form the corresponding nitroso-aminophenol.

-

Condensation: The nitroso-aminophenol is then condensed with an N-substituted naphthylamine in the presence of an acid catalyst. This reaction forms the tetracyclic benzo[a]phenoxazinium core.

-

Purification: The resulting dye is then purified, often by precipitation as a salt (e.g., perchlorate) and subsequent recrystallization.

Experimental Protocols and Applications

Oxazine-170 is a versatile dye with applications in materials science and as a fluorescent probe in biological and chemical sensing.

Use as a Laser Dye

Due to its high fluorescence quantum yield and photostability, Oxazine-170 is widely used as a gain medium in dye lasers, particularly for generating laser emission in the red to near-infrared region of the spectrum.

Fluorescence Microscopy and Cellular Imaging

Although specific, detailed protocols for staining live cells with Oxazine-170 are not extensively documented in publicly available literature, its spectral properties make it a candidate for fluorescence microscopy applications. Related oxazine dyes have been used to stain various cellular organelles. A general protocol for staining live cells with a fluorescent dye like Oxazine-170 would typically involve the following steps. Note: This is a generalized protocol and requires optimization for specific cell types and experimental conditions.

Experimental Protocol: General Live-Cell Staining

-

Prepare Staining Solution: Prepare a stock solution of Oxazine-170 perchlorate in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free cell culture medium or a buffered salt solution to the desired final concentration (typically in the nanomolar to low micromolar range).

-

Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).

-

Staining: Remove the culture medium and wash the cells with a pre-warmed buffer. Add the staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells multiple times with the pre-warmed buffer to remove unbound dye and reduce background fluorescence.

-

Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate excitation and emission filters for Oxazine-170 (e.g., excitation around 620 nm and emission collection above 640 nm).

Biosensing Applications

Oxazine-170 has been incorporated into biosensors for the detection of various analytes. For instance, it has been used in the development of fluorescent biosensors for ammonia (B1221849) and urea (B33335).[7] The sensing mechanism often relies on a change in the fluorescence properties of Oxazine-170 upon interaction with the analyte or a product of an enzymatic reaction involving the analyte.

Workflow for a Urea Biosensor Using Oxazine-170

Caption: Workflow of a ratiometric fluorescent urea biosensor.

Use in Probing Biological Signaling Pathways

While Oxazine-170 itself has not been extensively reported as a direct probe for specific signaling pathways, closely related oxazine dyes have been utilized in the development of sensors for reactive oxygen and nitrogen species (ROS/RNS), which are critical signaling molecules in many biological processes. For example, an oxazine-conjugated nanoparticle has been developed as a fluorogenic sensor for hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻), which are generated during inflammation.

Signaling Pathway Context: ROS/RNS Detection

Caption: Detection of inflammatory signaling via an oxazine-based ROS/RNS sensor.

Safety and Handling

Oxazine-170 perchlorate should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work in a well-ventilated area or use a fume hood.

Conclusion

Oxazine-170 is a valuable fluorescent dye with strong absorption and emission in the red and near-infrared regions of the spectrum. Its robust photophysical properties have led to its use as a laser dye and in the development of fluorescent biosensors. While its application in direct imaging of specific subcellular structures or signaling pathways is not as well-documented as some other fluorophores, its spectral characteristics suggest potential for such applications with further research and protocol development. Researchers and scientists can leverage the information in this guide to explore the potential of Oxazine-170 in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A fluorescent photochromic oxazine derivative as a cyanide ion probe for aqueous solutions and food samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Oxazine Conjugated Nanoparticle Detects In Vivo Hypochlorous Acid and Peroxynitrite Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Journal Club—An In-Depth Look at Fluorescent Dyes for Organelle Labeling | Thermo Fisher Scientific - JP [thermofisher.com]

In-Depth Technical Guide to Oxazine 170 (CAS Number: 62669-60-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazine (B8389632) 170, identified by CAS number 62669-60-7, is a versatile cationic fluorescent dye belonging to the oxazine class of compounds. It is most commonly available as Oxazine 170 perchlorate (B79767). This dye is characterized by its strong absorption in the orange-red region of the visible spectrum and a distinct emission in the deep-red to near-infrared region. Its pronounced sensitivity to environmental polarity and pH has led to its application in various scientific domains, including as a laser dye, a fluorescent probe for biosensing, and for staining mitochondria in living cells. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, and detailed protocols for its key applications.

Physicochemical and Spectral Properties

The properties of Oxazine 170 are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physicochemical Properties of Oxazine 170 Perchlorate

| Property | Value | Reference |

| CAS Number | 62669-60-7 | [] |

| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [] |

| Molecular Weight | 431.87 g/mol | [] |

| Appearance | Green powder/granules | - |

| Melting Point | 260 °C (decomposes) | - |

| Solubility | Soluble in methanol (B129727), ethanol, chloroform, DMSO | [2] |

Table 2: Spectral Properties of Oxazine 170

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | ~621-624 nm | Ethanol/Methanol | [3] |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | Methanol (at 613.3 nm) | [4] |

| Emission Maximum (λem) | ~641-648 nm | Methanol/Ethanol | [3][5] |

| Fluorescence Quantum Yield (Φ) | ~0.5 - 0.63 | Ethanol/Methanol | [4] |

| Excitation Peak (for microscopy) | 611 nm | - | [5] |

| Recommended Laser Excitation | 628 nm | - | [5] |

| Recommended Emission Filter | 670/30 nm bandpass | - | [5] |

Key Applications and Experimental Protocols

Oxazine 170's utility stems from its fluorescent properties and its responsiveness to its chemical environment. Below are detailed protocols for some of its primary applications.

Ratiometric Fluorescent Sensing of Ammonia (B1221849) and Urea (B33335)

Oxazine 170's fluorescence is sensitive to pH and the presence of ammonia. In its cationic form, it is highly fluorescent. Deprotonation upon interaction with ammonia leads to a shift in its emission spectrum, allowing for ratiometric sensing.[][2] This principle is the basis for biosensors for ammonia and, by extension, urea (which is enzymatically hydrolyzed to ammonia).[]

Reaction Mechanism for Ammonia Sensing

The sensing mechanism involves the deprotonation of the Oxazine 170 cation by ammonia, leading to a change in its electronic structure and, consequently, its fluorescence emission spectrum.

Experimental Protocol: Fabrication of an Optical Fiber Ammonia Sensor

This protocol is adapted from the methodology described for fabricating a clad-modified plastic optical fiber (POF) sensor.[6][7][8]

-

Fiber Preparation:

-

Take a segment of plastic optical fiber.

-

Chemically etch a section of the cladding to expose the core. A mixture of tetrahydrofuran (B95107) (THF) and methyl isobutyl ketone (MIBK) can be used for this purpose.

-

-

Sensing Layer Deposition:

-

Prepare a solution of Oxazine 170 perchlorate.

-

Deposit a thin layer of the Oxazine 170 solution onto the exposed fiber core, for example, by dip-coating.

-

Allow the solvent to evaporate, leaving a uniform sensing layer.

-

-

Moisture Entrapment:

-

Dip the coated fiber in deionized water for approximately 1 minute.

-

Air dry for 1 minute to remove excess water, which is necessary for the deprotonation/protonation reaction.[6]

-

-

Protective Layer Application:

-

Apply a protective layer of polydimethylsiloxane (B3030410) (PDMS) over the Oxazine 170 layer. This can also be done by dip-coating. The PDMS layer protects the sensing layer while being permeable to ammonia.[]

-

-

Sensor Calibration and Measurement:

-

Connect the fabricated sensor to a light source (e.g., a tungsten-halogen lamp) and a spectrometer.

-

Immerse the sensing tip in solutions of known ammonia concentrations.

-

Record the fluorescence emission spectra and calculate the ratio of intensities at two wavelengths (e.g., 565 nm and 630 nm) to determine the ammonia concentration.[]

-

Mitochondrial Staining in Live Cells

Oxazine 170 is a cationic and lipophilic dye, properties that allow it to passively cross the plasma membrane of live cells and accumulate in mitochondria, which have a negative membrane potential. This makes it a suitable probe for visualizing mitochondrial morphology and assessing cell viability.[5][9]

Experimental Workflow: Live-Cell Mitochondrial Staining

The following diagram outlines the general workflow for staining mitochondria in live, adherent cells with a fluorescent dye like Oxazine 170.

Experimental Protocol: Staining Mitochondria with Oxazine 170

This is a generalized protocol based on standard procedures for live-cell mitochondrial staining.[10][11][12] Optimization may be required depending on the cell type and experimental conditions.

-

Cell Preparation:

-

Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dishes or multi-well plates) until they reach the desired confluency.

-

-

Staining Solution Preparation:

-

Prepare a stock solution of Oxazine 170 perchlorate in DMSO.

-

On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range; this should be optimized).

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Add the prepared Oxazine 170 staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with a pre-warmed phosphate-buffered saline (PBS) or other suitable buffer to remove excess dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an imaging buffer to the cells.

-

Visualize the stained mitochondria using a fluorescence microscope equipped with appropriate filters (e.g., excitation around 610-630 nm and emission around 640-670 nm).

-

Application as a Laser Dye

Oxazine 170 is an efficient laser dye, particularly in the red portion of the spectrum.[3] It can be used in dye lasers, which are valued for their tunability and ability to produce pulsed or continuous wave output.

Experimental Setup for a Dye Laser

A typical dye laser setup involves pumping a solution of the dye with another laser source and placing it in a resonant cavity.

Protocol Outline: Use of Oxazine 170 in a Pulsed Dye Laser

-

Dye Solution Preparation:

-

Dissolve Oxazine 170 perchlorate in a suitable solvent (e.g., methanol or ethanol) to achieve the desired concentration (e.g., 10⁻⁴ to 10⁻³ M).

-

The solution should be optically clear and free of dust particles.

-

-

Pumping:

-

Use a pulsed laser, such as a frequency-doubled Nd:YAG laser (532 nm), as the excitation source.[3]

-

Focus the pump beam into the dye cell containing the Oxazine 170 solution.

-

-

Lasing Action:

-

The dye solution is placed within a resonant cavity formed by a high reflector and an output coupler.

-

The intense pump pulse excites the dye molecules, leading to stimulated emission.

-

The resonant cavity provides feedback, resulting in the generation of a coherent laser beam.

-

-

Tuning:

-

The output wavelength can be tuned by incorporating a dispersive element, such as a diffraction grating or a prism, into the laser cavity.

-

Safety and Handling

Oxazine 170 perchlorate should be handled with appropriate safety precautions.

-

Hazard Classifications: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance and adherence to laboratory safety protocols.

References

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Oxazine 170 [omlc.org]

- 5. Spectrum [Oxazine 170] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Low-cost Fiberoptic Probe for Ammonia Early Detection in Fish Farms [mdpi.com]

- 9. Mitochondria | AAT Bioquest [aatbio.com]

- 10. sc.edu [sc.edu]

- 11. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Protocols · Benchling [benchling.com]

Oxazine-170: An In-Depth Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a versatile fluorescent dye belonging to the oxazine (B8389632) class of compounds. Renowned for its bright fluorescence in the red region of the visible spectrum and high photostability, it has become an invaluable tool in various scientific research and development fields. This technical guide provides a comprehensive overview of the core applications of Oxazine-170, its photophysical properties, detailed experimental protocols, and the underlying principles of its use in advanced research methodologies.

Core Applications in Research

Oxazine-170's utility in research is primarily centered around its exceptional fluorescent properties. Its main applications can be categorized as follows:

-

Laser Technology: Oxazine-170 is widely employed as a gain medium in dye lasers, particularly for generating tunable laser emission in the 600-700 nm range. Its high fluorescence quantum yield and good thermal stability make it a robust choice for both liquid- and solid-state dye laser systems.

-

Fluorescent Sensing: The sensitivity of Oxazine-170's fluorescence to its local environment makes it an excellent candidate for the development of fluorescent sensors. It has been successfully incorporated into sensing platforms for detecting various analytes, including pH, ammonia (B1221849), and urea.

-

Polymer Science and Photonics: Oxazine-170 is frequently used as a dopant in polymer matrices, most notably poly(methyl methacrylate) (PMMA), to fabricate fluorescent polymer optical fibers (POFs) and other photonic devices. These doped materials are utilized in applications such as optical amplification and novel light sources.

-

Fluorescence Imaging: As a deep-red emitting fluorophore, Oxazine-170 is suitable for fluorescence microscopy applications, offering advantages such as reduced phototoxicity and deeper tissue penetration compared to shorter wavelength dyes.

Photophysical Properties of Oxazine-170

The photophysical characteristics of Oxazine-170 are crucial for its application in various research domains. These properties can be influenced by the solvent environment. A summary of its key photophysical data is presented below.

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λmax, abs) | 611 nm | General |

| 613.3 nm | Methanol (B129727) | |

| 621 nm | Ethanol | |

| 624 nm | General | |

| 614 nm | PMMA | |

| Emission Maximum (λmax, em) | 641 nm | General |

| 645 nm | General | |

| 648 nm | Ethanol | |

| Molar Extinction Coefficient (ε) | 83,000 cm-1M-1 | at 613.3 nm in Methanol[1] |

| Fluorescence Quantum Yield (Φf) | ~0.5 | Ethanol[2] |

| 0.63 | Methanol[1][3] | |

| Melting Point | 260 °C (decomposes) | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Oxazine-170.

Fabrication of Oxazine-170 Doped PMMA Optical Fiber

This protocol describes the fabrication of a fluorescent polymer optical fiber using Oxazine-170 as the dopant. The process involves the preparation of a doped preform followed by fiber drawing.

Materials:

-

Methyl Methacrylate (MMA) monomer

-

Benzoyl Peroxide (BP) (initiator)

-

Oxazine-170 perchlorate (B79767)

-

Stabilizer removal resin/column

Protocol:

-

Monomer Purification: Remove the stabilizer from the MMA monomer by passing it through a suitable purification column.

-

Dopant Dissolution: Dissolve Oxazine-170 perchlorate in the purified MMA monomer to achieve the desired molar concentration (e.g., 4.3 x 10-5 M). Ensure complete dissolution by stirring.

-

Initiator Addition: Add the initiator, Benzoyl Peroxide (BP), to the MMA-dye solution.

-

Preform Polymerization:

-

Transfer the solution to a suitable cylindrical mold.

-

Carry out the free radical polymerization process by heating the mold in a controlled oven. A typical temperature program is 48 hours at 67-80 °C.

-

After polymerization, a solid, transparent, doped PMMA preform is obtained.

-

-

Fiber Drawing:

-

Mount the preform in a computer-controlled optical fiber drawing tower.

-

Heat the preform in a furnace to a temperature range of 160–185 °C.

-

Control the preform feeding speed (e.g., 0.3 cm/min) and the fiber drawing speed (e.g., 32–62 cm/min) to achieve the desired fiber diameter.

-

The resulting Oxazine-170 doped PMMA fiber will exhibit bright fluorescence under appropriate excitation.

-

Development of an Evanescent Wave-Based Ammonia Sensor

This protocol outlines the fabrication of a clad-modified plastic optical fiber (POF) sensor for the detection of ammonia in aqueous solutions, utilizing Oxazine-170 as the sensing material.

Materials:

-

Plastic Optical Fiber (POF)

-

Oxazine-170 perchlorate

-

Polydimethylsiloxane (PDMS) and curing agent

-

Tetrahydrofuran (THF)

-

Acetone

-

Deionized (DI) water

Protocol:

-

Fiber Preparation:

-

Cut a section of POF to the desired length.

-

Remove a section of the cladding from the middle portion of the fiber to expose the core. This can be achieved by chemical etching using a solution of tetrahydrofuran, acetone, and deionized water (2:1:1 ratio).

-

-

Sensing Layer Deposition (Dip Coating):

-

Prepare a saturated solution of Oxazine-170 perchlorate in a suitable solvent.

-

Dip the decladded portion of the fiber into the Oxazine-170 solution.

-

Heat the solution with the immersed fiber to 170-180°F until the solution volume is reduced by half.

-

Allow the fiber to air cool for 1 minute and then re-immerse it in the room temperature Oxazine-170 solution for 12 hours to form a thin sensing layer (20-25 µm).

-

-

Moisture Trapping:

-

Keep the coated fiber at room temperature for 2 hours.

-

Dip the fiber in DI water for 1 minute and then air dry for 1 minute to trap a layer of moisture, which is essential for the sensing mechanism.

-

-

Protective Layer Coating:

-

Prepare a PDMS solution by mixing the elastomer base and curing agent (10:1 ratio).

-

Immediately dip the moisture-trapped sensing region of the fiber into the PDMS solution.

-

Cure the PDMS layer at room temperature to form a protective, gas-permeable membrane.

-

Construction of a Pulsed Dye Laser with Oxazine-170

This protocol provides a general methodology for setting up a simple, pulsed dye laser using an Oxazine-170 solution as the gain medium.

Materials:

-

Oxazine-170 perchlorate

-

Spectroscopic grade solvent (e.g., methanol or ethanol)

-

Pulsed laser for pumping (e.g., frequency-doubled Nd:YAG laser at 532 nm)

-

Quartz cuvette

-

Cylindrical lens

-

Optical resonator components (e.g., a high-reflectivity back mirror and a partially reflective output coupler)

-

Optical mounts and bench

Protocol:

-

Dye Solution Preparation: Prepare a solution of Oxazine-170 in the chosen solvent at an appropriate concentration (typically in the range of 10-3 to 10-4 M).

-

Pumping Setup:

-

Position the pulsed pump laser to deliver energy to the dye solution.

-

Use a cylindrical lens to focus the pump beam into a horizontal line just inside the front face of the quartz cuvette containing the dye solution. This creates a line of excited dye molecules that will act as the gain medium.

-

-

Optical Resonator Assembly:

-

Place the cuvette within an optical resonator. The simplest resonator consists of two mirrors aligned parallel to each other, with the cuvette placed between them.

-

The optical axis of the resonator should be orthogonal to the pump beam.

-

One mirror should be a high reflector (HR) for the lasing wavelength range of Oxazine-170, and the other should be an output coupler (OC) with partial reflectivity to allow the laser beam to exit the cavity.

-

-

Lasing Action and Characterization:

-

When the dye solution is pumped with sufficient energy from the pulsed laser, population inversion is achieved, leading to stimulated emission and lasing.

-

The output laser beam will emerge from the output coupler.

-

The spectral properties of the laser output can be analyzed using a spectrometer.

-

Visualizing Experimental Workflows and Principles

Experimental Workflow for Ammonia Sensor Fabrication

Caption: Workflow for fabricating an Oxazine-170 based ammonia sensor.

Principle of FRET-Based pH Sensing with Oxazine-170 and Quantum Dots

Caption: FRET mechanism in an Oxazine-170/Quantum Dot pH sensor.

Conclusion

Oxazine-170 stands out as a highly versatile and efficient fluorescent dye with significant applications in cutting-edge research. Its utility as a laser dye, a component in fluorescent sensors, and a dopant for photonic materials underscores its importance in chemistry, physics, and materials science. The detailed protocols and data presented in this guide are intended to facilitate the adoption and effective utilization of Oxazine-170 in a variety of research and development settings, empowering scientists to advance their respective fields.

References

Oxazine-170: A Comprehensive Spectroscopic and Application Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a fluorescent dye belonging to the oxazine (B8389632) family of heterocyclic compounds. It is widely utilized in various scientific and technological applications, including laser technology and fluorescence microscopy, owing to its strong absorption in the orange-red region of the visible spectrum and its intense red fluorescence. This guide provides a detailed overview of the absorption and emission properties of Oxazine-170, standardized experimental protocols for its spectral characterization, and visual representations of the principles and workflows involved in its use.

Spectroscopic Properties of Oxazine-170

The photophysical characteristics of Oxazine-170, such as its absorption and emission maxima, molar extinction coefficient, and quantum yield, are crucial for its effective application. These properties can be influenced by the solvent environment. A summary of key spectroscopic data for Oxazine-170 in common solvents is presented below.

| Property | Methanol | Ethanol | Reference(s) |

| Absorption Maximum (λ_abs_) | 613.3 nm | 621 nm | [1][2] |

| Emission Maximum (λ_em_) | 641 nm | 648 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ at 613.3 nm | Not specified | [1][4] |

| Fluorescence Quantum Yield (Φ_F_) | 0.63 | ~0.5 | [1][5] |

Experimental Protocols

Accurate and reproducible measurement of absorption and emission spectra is fundamental for the application of fluorescent dyes. Below are detailed methodologies for these key experiments.

Measurement of Absorption Spectrum

The absorption spectrum of Oxazine-170 can be determined using a UV-Visible spectrophotometer.

Objective: To determine the wavelength(s) at which Oxazine-170 absorbs light and to quantify the molar extinction coefficient.

Materials:

-

Oxazine-170 perchlorate (B79767)

-

Spectroscopy-grade solvent (e.g., methanol)

-

UV-Visible spectrophotometer (e.g., Cary 3)[1]

-

Quartz cuvettes (1 cm pathlength)

-

Analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Oxazine-170 in the desired solvent.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution. The final concentration should result in an absorbance value below 0.1 at the absorption maximum to ensure a linear relationship between absorbance and concentration.[1]

-

Spectrophotometer Setup:

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

-

Sample Measurement:

-

Rinse a cuvette with the Oxazine-170 solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration, and l is the pathlength of the cuvette.

-

Measurement of Emission Spectrum

The fluorescence emission spectrum of Oxazine-170 is measured using a spectrofluorometer.

Objective: To determine the fluorescence emission spectrum and quantum yield of Oxazine-170.

Materials:

-

Oxazine-170 perchlorate solution (with absorbance < 0.1 at the excitation wavelength)

-

Spectrofluorometer (e.g., Spex FluoroMax)[1]

-

Quartz cuvettes (1 cm pathlength)

-

Reference dye with a known quantum yield (e.g., Rhodamine 6G)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Oxazine-170 in the chosen solvent, ensuring the absorbance at the excitation wavelength is less than 0.1 to avoid inner-filter effects.[1]

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength. For Oxazine-170 in methanol, an excitation wavelength of 550 nm can be used.[1]

-

Set the excitation and emission monochromator bandwidths (e.g., 4.25 nm).[1]

-

Set the data interval (e.g., 0.5 nm) and integration time (e.g., 2.0 sec).[1]

-

-

Emission Scan:

-

Place the cuvette containing the Oxazine-170 solution in the sample holder.

-

Scan the emission monochromator over the desired wavelength range to collect the fluorescence spectrum.

-

-

Corrections:

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the Oxazine-170 sample and a reference standard with a known quantum yield.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

Experimental Workflow for Fluorescence Spectroscopy

The following diagram illustrates the general workflow for measuring the fluorescence spectrum of a sample like Oxazine-170.

Caption: Workflow for fluorescence spectroscopy.

Jablonski Diagram for Fluorescence

The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur within a fluorophore.

Caption: Jablonski diagram illustrating fluorescence.

References

Technical Guide: Molar Extinction Coefficient of Oxazine 170 in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molar extinction coefficient of the laser dye Oxazine 170 when dissolved in methanol (B129727). The information is compiled for professionals in research, scientific, and drug development fields who require precise data and methodologies for spectroscopic analysis.

Quantitative Data

The molar extinction coefficient is a critical parameter for quantitative analysis using spectrophotometry, as defined by the Beer-Lambert Law. The following table summarizes the key spectroscopic properties of Oxazine 170 in methanol.

| Parameter | Value | Wavelength (nm) | Solvent | Reference |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹/M | 613.3 | Methanol | [1][2] |

| Excitation Peak | 611 nm | N/A | Methanol | [3] |

| Emission Peak | 641 nm | N/A | Methanol | [3] |

| Quantum Yield (Φ) | 0.63 | N/A | Methanol | [1] |

Experimental Protocol for Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient of Oxazine 170 in methanol involves precise spectrophotometric measurements. The following protocol is based on the methodology described in the available literature[1].

1. Instrumentation and Sample Preparation:

-

Spectrophotometer: A Cary 3 UV-Vis spectrophotometer was utilized for the absorption measurements[1].

-

Solvent: Reagent-grade methanol is used as the solvent[2].

-

Sample Preparation: A stock solution of Oxazine 170 is prepared in methanol. Serial dilutions are then made to obtain solutions of varying concentrations. For accurate measurements, the absorbance values should ideally fall within the linear range of the spectrophotometer, typically between 0.2 and 1.0 absorbance units[4]. Samples are placed in 1 cm pathlength quartz cuvettes for analysis[1].

2. Data Acquisition:

-

A baseline correction is performed using a cuvette filled with methanol[5].

-

The absorption spectra of the Oxazine 170 solutions are recorded over a relevant wavelength range.

-

The following instrument parameters were used for the measurement[1]:

-

Spectral Bandwidth: 1.0 nm

-

Signal Averaging Time: 0.133 seconds

-

Data Interval: 0.25 nm

-

Scan Rate: 112.5 nm/min

-

3. Data Analysis:

-

The absorbance at the wavelength of maximum absorption (λmax), which is 613.3 nm for Oxazine 170 in methanol, is recorded for each concentration[1][2].

-

According to the Beer-Lambert Law (A = εbc), a plot of absorbance (A) versus concentration (c) should yield a straight line passing through the origin. The slope of this line is the product of the molar extinction coefficient (ε) and the path length (b).

-

The reported molar extinction coefficient of 83,000 cm⁻¹/M was obtained by scaling the measurements to match a reference value from a 1987 Kodak publication by Birge[1].

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient of Oxazine 170 in methanol.

References

A Technical Guide to the Fluorescence Quantum Yield of Oxazine-170

This guide provides a comprehensive overview of the fluorescence quantum yield of Oxazine-170, a widely used laser dye. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence spectroscopy. This document details the quantitative fluorescence properties of Oxazine-170, outlines a standard experimental protocol for its quantum yield determination, and provides a visual workflow for this procedure.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescent emission, which is a critical characteristic for applications such as high-performance laser dyes, fluorescent probes, and imaging agents. The deactivation of an excited state can occur through various radiative (fluorescence) and non-radiative pathways (e.g., internal conversion, intersystem crossing). The quantum yield, therefore, represents the probability that an excited molecule will return to its ground state via fluorescence.[1]

Oxazine-170 is a notable dye in the oxazine (B8389632) family, recognized for its emission in the red to near-infrared region of the spectrum.[2] Its fluorescence efficiency is influenced by various factors, including the solvent environment and pH.[2] Understanding and accurately measuring its quantum yield is essential for optimizing its performance in any given application.

Quantitative Data for Oxazine-170

The fluorescence quantum yield and associated spectroscopic properties of Oxazine-170 have been characterized in several common solvents. The data compiled from the literature are summarized in the table below for easy comparison.

| Property | Value | Solvent | Reference |

| Fluorescence Quantum Yield (Φf) | 0.63 | Methanol | [3][4][5] |

| ~0.5 | Ethanol | [6] | |

| 0.53 | Ethanol | [7] | |

| Absorption Maximum (λ_abs) | 613.3 nm | Methanol | [3][5] |

| 621 nm | Ethanol | [4] | |

| 611 nm | Not Specified | [8] | |

| Emission Maximum (λ_em) | 641 nm | Not Specified | [8] |

| 648 nm | Ethanol | [4] | |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹/M at 613.3 nm | Methanol | [3][5] |

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized fluorescence standard.[1][9] This protocol details the steps for measuring the quantum yield of Oxazine-170 relative to a standard.

3.1. Materials and Instruments

-

Oxazine-170: High purity grade.

-

Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and preferably emits in a similar wavelength range as Oxazine-170 (e.g., Rhodamine 6G or Cresyl Violet).

-

Solvents: Spectroscopic grade solvents (e.g., methanol, ethanol). The same solvent should be used for both the sample and the standard if possible.

-

UV-Vis Spectrophotometer: For recording absorption spectra.

-

Spectrofluorometer: Equipped with a corrected emission detector.

-

Quartz Cuvettes: 1 cm path length for both absorption and fluorescence measurements.

3.2. Procedure

-

Selection of a Standard: Choose a suitable fluorescence standard. For Oxazine-170, which absorbs above 600 nm, a standard like Cresyl Violet or Rhodamine 101 is appropriate. The quantum yield of the standard in the chosen solvent must be known.

-

Sample Preparation:

-

Prepare a stock solution of Oxazine-170 and the chosen standard in the same spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the excitation wavelength.[1] This low absorbance range is critical to minimize inner filter and self-absorption effects.[1][3]

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectrum for each prepared solution of Oxazine-170 and the standard.

-

Note the absorbance value at the chosen excitation wavelength (λ_ex). The same λ_ex must be used for both the sample and the standard.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution using the same spectrofluorometer settings (e.g., excitation and emission slit widths).

-

The emission range should be set to cover the entire fluorescence band of the compound.

-

A solvent blank should also be measured to subtract any background signal.

-

-

Data Analysis:

-

Correct the recorded emission spectra for the instrument's wavelength-dependent sensitivity.[3]

-

Integrate the corrected fluorescence spectra to obtain the total fluorescence intensity (area under the curve) for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the Oxazine-170 and the standard solutions.

-

-

Quantum Yield Calculation:

-

The relationship between the quantum yield (Φ), integrated fluorescence intensity (I), absorbance (A), and the refractive index of the solvent (η) is given by the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

-

Where:

-

Φ_sample and Φ_std are the fluorescence quantum yields of the sample and standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard solutions. If the same solvent is used, this term becomes 1.

-

-

Determine the gradients (slopes) from the linear fits of the data plotted in step 5.

-

Substitute the gradients, the known quantum yield of the standard, and the refractive indices of the solvents into the equation to calculate the fluorescence quantum yield of Oxazine-170.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.

Caption: Workflow for relative fluorescence quantum yield determination.

References

- 1. static.horiba.com [static.horiba.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxazine 170 [omlc.org]

- 4. mdpi.com [mdpi.com]

- 5. PhotochemCAD | Oxazine 170 [photochemcad.com]

- 6. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [Oxazine 170] | AAT Bioquest [aatbio.com]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

Oxazine-170 Dye: A Comprehensive Technical Guide

An In-Depth Reference for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough overview of Oxazine-170, a versatile fluorescent dye with significant applications in various scientific fields. This document consolidates key information on its synonyms, chemical and photophysical properties, and practical applications, with a focus on its relevance to researchers and professionals in drug development.

Synonyms and Chemical Identity

Oxazine-170 is a synthetic organic dye belonging to the oxazine (B8389632) class of heterocyclic compounds. It is widely recognized in scientific literature and commercial products under several synonymous names. The most common of these is Oxazine 720 . The perchlorate (B79767) salt of this dye is also frequently used and is referred to as Oxazine 170 perchlorate or Oxazine 720 perchlorate .

Other less common synonyms and identifiers include:

-

5,9-bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate[1]

-

Benzo[a]phenoxazin-7-ium, 5,9-bis(ethylamino)-10-methyl-, perchlorate

-

LD 690 Perchlorate

-

Oxazine 170 (perchlorate)

The Chemical Abstracts Service (CAS) number for Oxazine 170 perchlorate is 62669-60-7 . Its molecular formula is C₂₁H₂₂ClN₃O₅, and it has a molecular weight of 431.87 g/mol .

Photophysical and Chemical Properties

Oxazine-170 is renowned for its strong fluorescence in the red to near-infrared (NIR) region of the electromagnetic spectrum. Its photophysical properties can be influenced by the solvent environment. A summary of its key characteristics is presented in the table below.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λabs) | 621 nm | Ethanol | |

| 613.3 nm | Methanol | [2] | |

| ~620 nm | Acetone, DMSO | [1] | |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | Methanol (at 613.3 nm) | [2] |

| Emission Maximum (λem) | 645 nm | General | [3][4] |

| 641 nm | [5] | ||

| ~650 nm | Methanol | [6] | |

| Fluorescence Quantum Yield (ΦF) | 0.63 | Methanol | [2] |

| ~0.5 | Ethanol | [7] | |

| Fluorescence Lifetime (τF) | Increases upon deuteration | Gaseous phase | [8] |

| Solubility | Practically insoluble in water. Can be reconstituted in organic solvents like tetrahydrofuran. | [7][9] |

Experimental Protocols and Applications

Oxazine-170's favorable spectral properties have led to its use in a variety of scientific applications, from fundamental research to potential diagnostic and therapeutic development.

Laser Dye

Oxazine-170 is a highly efficient and stable laser dye, particularly for generating laser light in the red region of the spectrum. Its broad absorption and emission characteristics make it suitable for use in various laser systems.

Fluorescence Microscopy and Imaging

While specific, detailed protocols for cell staining with Oxazine-170 are not abundantly available in the primary literature, its utility in biological imaging has been demonstrated. It has been used for in vivo and ex vivo nerve imaging. The general workflow for such applications involves the systemic or local administration of the dye followed by fluorescence imaging using appropriate excitation and emission filters.

Flow Cytometry

Oxazine-170 has been employed for the differentiation of white blood cells from other blood components in unlysed whole blood samples. The dye is a positively charged organic molecule capable of crossing cell membranes and staining blood cells cytochemically, with white blood cells exhibiting greater fluorescence.

Probing Reactive Oxygen Species (ROS)

In the context of drug development and disease research, the detection of reactive oxygen species is crucial. An oxazine-based nanoprobe has been developed to detect hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻), which are key ROS and reactive nitrogen species (RNS). This application highlights the potential of Oxazine-170 derivatives in studying oxidative stress and inflammation.

The underlying principle of this detection method is illustrated in the following workflow:

In this system, the oxazine fluorophore is initially quenched by its attachment to a nanoparticle. Upon reaction with specific ROS/RNS, the dye is cleaved and released, leading to a detectable fluorescence signal. This "turn-on" mechanism provides a sensitive method for imaging oxidative stress in biological systems.

Signaling Pathway Applications

The development of functionalized Oxazine-170 derivatives opens up possibilities for their use as probes in studying specific signaling pathways. For instance, a rationally designed near-infrared oxazine probe has been synthesized for the detection of leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme implicated in various physiological and pathological processes.

The following diagram illustrates the logical relationship in the design and application of such a probe:

This schematic outlines the design of a targeted fluorescent probe. The Oxazine-170 core provides the fluorescent signal, which is modulated by a recognition group specific to the target enzyme (LAP in this case). The interaction between the probe and the enzyme leads to a change in the fluorescence output, allowing for the visualization and quantification of enzyme activity within a cellular context. This approach is highly valuable for drug discovery efforts targeting specific enzymatic pathways.

Conclusion

Oxazine-170 and its derivatives are powerful tools for researchers and drug development professionals. Their robust photophysical properties, particularly their fluorescence in the red and near-infrared regions, make them suitable for a wide range of applications, including laser technology, advanced microscopy, and the development of targeted molecular probes. As research continues, the functionalization of the oxazine core will likely lead to the creation of even more sophisticated probes for elucidating complex biological processes and accelerating the discovery of new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxazine 170 [omlc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. amsbio.com [amsbio.com]

- 5. Spectrum [Oxazine 170] | AAT Bioquest [aatbio.com]

- 6. exciton.luxottica.com [exciton.luxottica.com]

- 7. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effect in fluorescence of gaseous oxazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxazine 170perchlorate | 62669-60-7 | FO147762 | Biosynth [biosynth.com]

Navigating the Chromatic Landscape: A Technical Guide to Oxazine-170

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical determinant of experimental success. Among the myriad of available dyes, Oxazine-170 stands out as a versatile fluorophore with applications ranging from laser technologies to advanced microscopy. This guide provides an in-depth technical overview of Oxazine-170, focusing on its most common commercial form, Oxazine-170 perchlorate (B79767). It will elucidate the fundamental chemical and physical properties, present key quantitative data, and detail experimental protocols for its effective use.

Understanding the Forms: Perchlorate Salt vs. Free Base

Oxazine-170 is a cationic dye, meaning the core fluorophore molecule carries a positive charge. In its solid, commercially available form, this cation is paired with a negative counter-ion to create a stable, neutral salt. The most common counter-ion is perchlorate (ClO₄⁻), resulting in Oxazine-170 perchlorate .

The "free base" form would be the neutral Oxazine-170 molecule. However, this form is generally less stable and not typically isolated or used in standard applications. The properties and spectroscopic behavior of the dye are primarily dictated by the cationic Oxazine-170 structure, while the perchlorate anion mainly influences its solubility and handling characteristics. Therefore, this guide will focus on the well-characterized and widely utilized Oxazine-170 perchlorate.

Core Chemical and Physical Properties

Oxazine-170 perchlorate is a deep-red emitting dye known for its excellent quantum yield and thermal stability.[] It belongs to the oxazine (B8389632) family of dyes, which are structurally related to xanthenes like rhodamines but feature a nitrogen atom in the central ring, causing a red-shift in their absorption and emission spectra.[2][3]

Table 1: General Properties of Oxazine-170 Perchlorate

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₂ClN₃O₅ | [4] |

| Molecular Weight | 431.87 g/mol | [][4] |

| CAS Number | 62669-60-7 | [4][5][6] |

| Appearance | Powder | [4] |

| Melting Point | 260 °C (decomposes) | [2][4] |

Spectroscopic Profile

The utility of Oxazine-170 perchlorate stems from its robust fluorescent properties. It strongly absorbs light in the orange-red region of the spectrum and emits in the deep-red to near-infrared region.

Table 2: Spectroscopic Data for Oxazine-170 Perchlorate

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 613 nm | Methanol (B129727) | [6][7] |

| 621 nm | Ethanol | [2] | |

| 624 nm | Not Specified | [4] | |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ at 613 nm | Methanol | [6][7] |

| Emission Maximum (λem) | 641 nm | Methanol | [8][9] |

| 645 nm | Not Specified | [5] | |

| 648 nm | Ethanol | [2] | |

| Fluorescence Quantum Yield (ΦF) | 0.63 | Methanol | [2][6][7] |

| ~0.5 | Ethanol | [3][10] | |

| Fluorescence Lifetime (τ) | ~2-4 ns (typical for oxazine dyes) | General | [11] |

Experimental Protocols and Methodologies

The following sections provide detailed protocols for common applications of Oxazine-170 perchlorate.

Preparation of Stock Solutions and Spectroscopic Analysis

A precise characterization of the dye's spectral properties is fundamental. This protocol outlines the steps for preparing a solution and measuring its absorbance and fluorescence spectra.

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of Oxazine-170 perchlorate powder.

-

Dissolve the powder in a spectroscopic grade solvent (e.g., methanol or ethanol) to create a concentrated stock solution (e.g., 1 mM). To ensure complete dissolution, sonication may be used.

-

-

Working Solution Preparation:

-

Dilute the stock solution with the same solvent to create a working solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[7]

-

-

Absorbance Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorption spectrum of the working solution in a 1 cm pathlength quartz cuvette.

-

Record the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the emission spectrum.

-

Set the excitation wavelength a few nanometers below the measured λmax (e.g., 550 nm as used in some studies).[7]

-

Scan the emission monochromator over a range that covers the expected emission peak (e.g., 600-750 nm).

-

Ensure the collected spectra are corrected for the wavelength-dependent sensitivity of the instrument.[7]

-

Application as a Fluorescent pH Sensor

The absorption spectrum of Oxazine-170 is sensitive to pH, revealing the existence of a cationic form and a molecular (neutral) form.[12] This property can be exploited to create pH sensors. The cationic form has a high quantum yield, while the neutral form's yield is significantly lower.[12]

Signaling Pathway:

At low pH (acidic conditions), the dye exists predominantly in its highly fluorescent cationic form. As the pH increases (basic conditions), it gets deprotonated to its less fluorescent neutral form. This change in fluorescence intensity or spectral shape can be correlated to the pH of the environment.

Use in Polymer Optical Fibers

Oxazine-170 perchlorate can be incorporated as a dopant into polymer matrices like poly(methyl methacrylate) (PMMA) to create fluorescent optical fibers.[2] These have applications in sensing and as components of solid-state dye lasers.

Experimental Workflow for Fabrication:

-

Monomer Preparation: The stabilizer is removed from the methyl methacrylate (B99206) (MMA) monomer.

-

Doping: Oxazine-170 perchlorate is dissolved directly into the purified MMA monomer.

-

Polymerization: A radical initiator (e.g., Benzoyl Peroxide) is added to the dye-monomer mixture. The mixture undergoes free-radical polymerization (e.g., for 48 hours at 67-80 °C) to form a solid preform.

-

Fiber Drawing: The doped PMMA preform is heated and drawn into an optical fiber of the desired diameter.

Applications in Research and Development

-

Laser Technology: Oxazine-170 is a highly efficient laser dye for the red and near-IR regions of the spectrum.[2]

-

Fluorescence Microscopy: Its deep-red emission is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues.

-

Biosensors: The dye can be immobilized in membranes for the development of ratiometric fluorescent biosensors to detect substances like urea (B33335) and ammonia.[]

-

Super-Resolution Imaging: The general class of oxazine dyes is being explored for use in advanced super-resolution microscopy techniques due to their photoswitching capabilities.[13]

Conclusion

Oxazine-170 perchlorate is a robust and versatile fluorescent dye with a well-characterized spectroscopic profile. Its high quantum yield, thermal stability, and deep-red emission make it a valuable tool for a wide range of applications, from fundamental spectroscopic studies to the development of advanced materials and biosensors. Understanding its properties and the experimental protocols for its use enables researchers to effectively harness its capabilities for scientific discovery and technological innovation.

References

- 2. mdpi.com [mdpi.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Oxazine 170 perchlorate Dye content 95 62669-60-7 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PhotochemCAD | Oxazine 170 [photochemcad.com]

- 7. Oxazine 170 [omlc.org]

- 8. fluorophores.org [fluorophores.tugraz.at]

- 9. Spectrum [Oxazine 170] | AAT Bioquest [aatbio.com]

- 10. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Superresolution imaging with switchable fluorophores based on oxazine auxochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxazine-170: A Technical Guide to its Solubility in Ethanol and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Oxazine-170 in two common laboratory solvents: ethanol (B145695) and water. Oxazine-170, a fluorescent dye and laser medium, is of significant interest in various scientific and biomedical applications. Understanding its solubility is critical for its effective use in experimental and developmental settings.

Core Data Presentation: Solubility Summary

| Solvent | Qualitative Solubility Description | Supporting Observations |

| Ethanol | Soluble | Frequently used as a solvent for spectroscopic analysis of Oxazine-170, indicating good solubility.[1][2][3] Solutions in ethanol are used for measuring absorption and fluorescence spectra.[1][2] |

| Water | Practically Insoluble | Described as "practically insoluble in water," particularly in its perchlorate (B79767) salt form.[1] The low aqueous solubility of oxazine (B8389632) dyes is a known limitation for some biological applications, leading to research into chemical modifications to enhance it.[4] |

Experimental Protocol: Determination of Oxazine-170 Solubility

The following is a detailed protocol for the experimental determination of the solubility of Oxazine-170 in a given solvent, such as ethanol or water. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

Oxazine-170 perchlorate powder

-

Anhydrous ethanol

-

Deionized water

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Oxazine-170 perchlorate powder into several vials.

-

Add a precise volume of the chosen solvent (ethanol or water) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a set period (e.g., 24-48 hours), ensuring continuous agitation to facilitate the dissolution process and reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved Oxazine-170 powder.

-

Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This ensures that the collected solution is saturated and free of suspended solids.

-

-

Quantification of Dissolved Oxazine-170:

-

Prepare a series of standard solutions of known Oxazine-170 concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for Oxazine-170 in that solvent using a spectrophotometer.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute a known volume of the filtered, saturated supernatant.

-

Measure the absorbance of the diluted supernatant.

-

Use the calibration curve to determine the concentration of Oxazine-170 in the diluted sample and, by accounting for the dilution factor, in the original saturated solution. This concentration represents the solubility of Oxazine-170 in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Oxazine-170.

References

An In-Depth Technical Guide to the Photophysical Properties of Oxazine-170

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170, a fluorescent dye belonging to the oxazine (B8389632) family, is a versatile molecule with significant applications in various scientific fields, including laser technology, fluorescence microscopy, and as a probe in biological systems. Its robust photophysical properties, characterized by strong absorption in the red region of the visible spectrum and efficient fluorescence emission, make it a valuable tool for researchers. This technical guide provides a comprehensive overview of the core photophysical properties of Oxazine-170, detailed experimental protocols for their measurement, and an exploration of its excited-state dynamics.

Core Photophysical Properties

The photophysical behavior of Oxazine-170 is intrinsically linked to its molecular structure and is influenced by its surrounding environment, such as the solvent. Key properties include its absorption and emission characteristics, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime.

Spectroscopic Characteristics

Oxazine-170 exhibits a strong absorption band in the long-wavelength visible region, typically peaking around 613-621 nm, and emits fluorescence in the red region, with a maximum at approximately 641-648 nm.[1][2] The molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is notably high, contributing to its efficiency as a laser dye and fluorescent probe.[3][4]

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is a critical parameter. For Oxazine-170, the quantum yield is significantly influenced by the solvent.[3][5][6] For instance, in methanol, the quantum yield has been reported to be 0.63, while in ethanol, it is approximately 0.5 to 0.579.[3][5][6] The fluorescence properties of Oxazine-170 are also sensitive to temperature and the surrounding medium's pH.[5][7]

Table 1: Summary of Quantitative Photophysical Data for Oxazine-170

| Property | Value | Solvent | Reference(s) |

| Absorption Maximum (λabs) | 613.3 nm | Methanol | [3] |

| 621 nm | Ethanol | [2] | |

| Molar Extinction Coefficient (ε) | 83,000 cm-1M-1 at 613.3 nm | Methanol | [3][4] |

| Emission Maximum (λem) | ~641 nm | Methanol | [1] |

| 648 nm | Ethanol | [2] | |

| Fluorescence Quantum Yield (ΦF) | 0.63 | Methanol | [2][3] |

| ~0.5 | Ethanol | [5] | |

| 0.579 | Ethanol | [6] | |

| Fluorescence Lifetime (τF) | Typically a few nanoseconds for organic dyes | Various | [2] |

| Intersystem Crossing Quantum Yield (ΦISC) | < 0.01 (for a similar oxazine dye) | Acetonitrile (B52724) | [8] |

Excited-State Dynamics

Upon absorption of a photon, an Oxazine-170 molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several pathways, including fluorescence emission, internal conversion (a non-radiative process), and intersystem crossing to a triplet state (T₁). For oxazine dyes, the triplet quantum yield is generally very low, indicating that intersystem crossing is not a dominant deactivation pathway.[5][8] Consequently, internal conversion plays a more significant role in the non-radiative decay of the excited state compared to rhodamine dyes.[5] No phosphorescence has been observed for these dyes.[5]

Caption: Jablonski diagram illustrating the electronic and vibrational transitions of Oxazine-170.

Experimental Protocols

Accurate determination of photophysical properties requires standardized and carefully executed experimental protocols.

Absorption Spectroscopy

The absorption spectrum of Oxazine-170 is typically measured using a dual-beam UV-Vis spectrophotometer.

Methodology:

-

Prepare a dilute solution of Oxazine-170 in the solvent of interest (e.g., methanol, ethanol) with an absorbance below 0.1 at the absorption maximum to avoid inner-filter effects.

-

Use a 1 cm pathlength quartz cuvette for the measurement.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 400-800 nm).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the maximum, c is the molar concentration, and l is the pathlength of the cuvette.

Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are measured using a spectrofluorometer.

Methodology:

-

Prepare a dilute solution of Oxazine-170 with an absorbance of less than 0.1 at the excitation wavelength.

-

Excite the sample at a wavelength on the red edge of the absorption band to minimize reabsorption effects (e.g., 550 nm).[3]

-

Record the emission spectrum, ensuring to correct for the wavelength-dependent sensitivity of the instrument.

-

The excitation spectrum is recorded by monitoring the fluorescence emission at the maximum while scanning the excitation wavelength.

References

- 1. Spectrum [Oxazine 170] | AAT Bioquest [aatbio.com]

- 2. mdpi.com [mdpi.com]

- 3. Oxazine 170 [omlc.org]

- 4. PhotochemCAD | Oxazine 170 [photochemcad.com]

- 5. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzophenone sensitization of triplet oxazine and of delayed fluorescence by oxazine in acetonitrile solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

The Core Fluorescence Mechanism of Oxazine-170: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine-170 is a versatile fluorescent dye belonging to the oxazine (B8389632) family, known for its strong absorption in the orange-red region of the spectrum and its intense red fluorescence.[1][2] Its photophysical properties are highly sensitive to the local environment, making it a valuable tool for a range of applications, from laser technology to biological imaging.[][4] This technical guide provides a comprehensive overview of the core fluorescence mechanism of Oxazine-170, with a focus on its photophysical properties, the influence of environmental factors, and potential applications in research and drug development.

Photophysical Properties of Oxazine-170

The fluorescence of Oxazine-170 is governed by the interplay of light absorption, electronic transitions, and various de-excitation pathways. The key photophysical parameters are summarized in Table 1.

Table 1: Photophysical Properties of Oxazine-170 in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Methanol | 613[5][6] | 83,000 at 613.3 nm[5] | ~645[2] | 0.63[5] | Not explicitly found |

| Ethanol | 621[2] | Not explicitly found | 648[2] | ~0.5[1] | Not explicitly found |

| Chloroform | Data mentioned to exist, but specific values not found[7] | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |

| Water | Data mentioned to exist, but specific values not found[7] | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |

| Tetrahydrofuran | Data mentioned to exist, but specific values not found[7] | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |

The Fluorescence Mechanism: A Journey from Excitation to Emission

The fluorescence of Oxazine-170 can be understood through the principles of electronic excitation and subsequent relaxation, as depicted in the Jablonski diagram.

Upon absorption of a photon, the Oxazine-170 molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: The emissive decay from the S₁ to the S₀ state, resulting in the characteristic red fluorescence of Oxazine-170.

-

Internal Conversion (IC): A non-radiative decay pathway where the energy is dissipated as heat.

-

Intersystem Crossing (ISC): A transition to the triplet state (T₁), which can then decay to the ground state via phosphorescence (typically slow and not a major pathway for oxazines) or non-radiative decay.[1]

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Influence of the Molecular Environment

The fluorescence properties of Oxazine-170 are significantly influenced by its surrounding environment, particularly the solvent and pH.

Solvent Effects

pH Dependence and Molecular Forms

The absorption and fluorescence of Oxazine-170 are sensitive to pH.[7] This is attributed to the existence of at least two distinct species: a cationic form and a molecular (neutral) form.[7] The cationic form is reported to have a high fluorescence quantum yield, whereas the molecular form's quantum yield is significantly lower, by about an order of magnitude.[7] This pH-dependent equilibrium is a critical consideration for applications in biological systems where pH can vary.

The Role of Twisted Intramolecular Charge Transfer (TICT)

A key deactivation pathway that can compete with fluorescence in many donor-acceptor molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. While direct experimental evidence for a TICT state in Oxazine-170 is not extensively documented in the available literature, it is a well-established phenomenon in many fluorescent dyes with flexible linkages.

In a TICT-capable molecule, upon excitation, a conformational change can occur, leading to a twisted geometry where the donor and acceptor moieties are electronically decoupled. This twisted state is often non-emissive or weakly emissive and provides an efficient non-radiative decay channel, thus quenching fluorescence. The propensity to form a TICT state is highly dependent on the solvent polarity and viscosity. Polar solvents can stabilize the charge-separated TICT state, promoting its formation and leading to a decrease in fluorescence quantum yield.

Experimental Protocols

Absorption and Fluorescence Spectroscopy

A general protocol for measuring the absorption and fluorescence spectra of Oxazine-170 is as follows:

-

Sample Preparation: Prepare a stock solution of Oxazine-170 in a high-purity solvent (e.g., methanol, ethanol). Dilute the stock solution to a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Measurement:

-

Use a UV-Vis spectrophotometer (e.g., Cary 3).

-

Set the spectral bandwidth to 1.0 nm.

-

Set the signal averaging time to 0.133 seconds.

-

Set the data interval to 0.25 nm.

-

Scan at a rate of 112.5 nm/min.[5]

-

Use a 1 cm pathlength quartz cuvette.

-

Record the absorption spectrum over the desired wavelength range.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer (e.g., Spex FluoroMax).

-

Set the excitation wavelength (e.g., 550 nm).[5]

-

Set the excitation and emission monochromator slit widths (e.g., 1 mm, corresponding to a spectral bandwidth of 4.25 nm).[5]

-

Set the data interval to 0.5 nm.[5]

-

Set the integration time to 2.0 seconds.[5]

-

Use a 1 cm pathlength quartz cuvette.

-

Record the emission spectrum.

-

Correct the spectra for instrument-dependent wavelength sensitivity and subtract dark counts.[5]

-

Time-Resolved Fluorescence Spectroscopy

To investigate the excited-state dynamics and potential TICT formation, time-resolved fluorescence spectroscopy is essential. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements. A detailed protocol would be specific to the instrument used, but the general steps involve:

-

Instrument Setup: A pulsed laser source for excitation, a sensitive single-photon detector, and timing electronics are required.

-

Sample Preparation: Prepare a dilute solution of Oxazine-170 as for steady-state measurements.

-

Data Acquisition: Excite the sample with short laser pulses and measure the arrival times of the emitted photons relative to the excitation pulse. Accumulate data over many excitation cycles to build a histogram of photon arrival times.

-

Data Analysis: Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s). A multi-exponential decay could indicate the presence of different species or excited-state processes like TICT.

Applications in Research and Drug Development

While specific studies detailing the use of Oxazine-170 in mapping signaling pathways or in high-throughput screening for drug discovery are not abundant in the searched literature, the general properties of oxazine dyes make them promising candidates for such applications.

Cellular Imaging and Biosensing

The sensitivity of Oxazine-170's fluorescence to its environment makes it a potential probe for cellular imaging. For example, its pH sensitivity could be exploited to map pH gradients within cells or tissues. Furthermore, derivatives of oxazine dyes have been used to develop fluorescent probes for detecting reactive oxygen and nitrogen species (ROS/RNS), which are important signaling molecules in many physiological and pathological processes.

Potential in Drug Discovery